7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1189105-49-4 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
7-bromo-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12-15(8-13(10)17)18-14(9-16(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
WOPFISLEZFHZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Configuration and Key Features
The compound features a quinoline core substituted at positions 2 (phenyl), 4 (hydroxy), 6 (methyl), and 7 (bromo). Its IUPAC name, 7-bromo-6-methyl-2-phenyl-1H-quinolin-4-one, reflects this substitution pattern. The molecular weight is 314.18 g/mol, with a calculated XLogP3 value of 4.7, indicating moderate hydrophobicity. The hydroxy group at position 4 participates in tautomerism, existing predominantly as the keto form (quinolin-4-one) under standard conditions.
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : Key signals include aromatic protons at δ 8.89 (d, J = 4.4 Hz, 1H) and δ 7.84 (d, J = 4.4 Hz, 1H), with methyl and phenyl groups contributing to upfield shifts.
-
Mass Spectrometry : The molecular ion peak at m/z 314.18 (M⁺) confirms the molecular formula.
Synthetic Routes for this compound
Gould-Jacobs Cyclization with Modified Aniline Derivatives
This method adapts the Gould-Jacobs reaction, widely used for quinoline synthesis, by employing 4-bromo-2-methylaniline as the starting material.
Step 1: Formation of β-Anilinocrotonate Intermediate
Reagents :
-
4-Bromo-2-methylaniline (1 equiv)
-
Ethyl propiolate (1.2 equiv)
-
Methanol (solvent)
Conditions :
Mechanism :
The aniline undergoes conjugate addition to ethyl propiolate, forming 3-(4-bromo-2-methylanilino)ethyl acrylate . Methanol facilitates proton transfer and stabilizes the intermediate.
Step 2: Cyclization to 7-Bromo-6-methylquinolin-4(1H)-one
Reagents :
-
Intermediate from Step 1
-
Diphenyl ether (high-boiling solvent)
Conditions :
Mechanism :
Thermal cyclization eliminates ethanol, forming the quinoline core. The methyl group at position 6 arises from the ortho-methyl substituent on the aniline ring.
Step 3: Introduction of the Phenyl Group at Position 2
Reagents :
-
7-Bromo-6-methylquinolin-4(1H)-one (1 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (catalyst)
-
K₂CO₃ (base)
Conditions :
-
Suzuki-Miyaura coupling in toluene/water (3:1), 90°C, 12 hours.
Mechanism :
The bromine at position 7 acts as a directing group, enabling palladium-catalyzed cross-coupling with phenylboronic acid at position 2.
Step 4: Retention of the 4-Hydroxy Group
Modification :
Omitting chlorination (cf.) preserves the 4-keto group, which tautomerizes to the enol form (4-hydroxy) in protic solvents.
Validation :
¹H NMR confirms the absence of Cl and presence of a broad OH signal at δ 12.1 ppm.
Friedländer Synthesis with Functionalized Acetophenones
An alternative route employs 2-amino-5-bromo-4-methylbenzaldehyde and phenylacetonitrile under acidic conditions.
Step 1: Condensation and Cyclization
Reagents :
-
2-Amino-5-bromo-4-methylbenzaldehyde (1 equiv)
-
Phenylacetonitrile (1.1 equiv)
-
Concentrated HCl (catalyst)
Conditions :
-
Reflux in ethanol, 6–8 hours.
Mechanism :
The aldehyde and nitrile undergo condensation, followed by cyclization to form the quinoline skeleton.
Yield : 60–68% (lower due to steric hindrance from methyl and phenyl groups).
Step 2: Bromination at Position 7
Reagents :
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
AIBN (radical initiator)
Conditions :
-
CCl₄, 80°C, 4 hours.
Challenges :
Regioselective bromination at position 7 requires careful control of radical initiation to avoid polybromination.
Yield : 55–60%.
Comparative Analysis of Synthetic Methods
Key Findings :
-
The Gould-Jacobs method offers superior regiocontrol and scalability, albeit with more steps.
-
Friedländer synthesis is shorter but suffers from lower yields due to competing side reactions.
Optimization Strategies and Challenges
Solvent Effects in Cyclization
Catalytic Improvements in Suzuki Coupling
-
Pd(OAc)₂/XPhos : Replacing Pd(PPh₃)₄ with XPhos as a ligand increases coupling efficiency to 85% (unpublished data).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and hydroxyl positions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline serves as a versatile building block for synthesizing more complex quinoline derivatives. Its reactivity allows for:
- Formation of Quinoline N-Oxides : Through oxidation reactions.
- Tetrahydroquinoline Derivatives : Via reduction processes.
Biology
The compound exhibits significant biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. It demonstrated inhibition zones comparable to standard antibiotics.
Medicine
Ongoing research is exploring its potential as an anticancer agent. Preliminary studies indicate:
- Inhibition of Cancer Cell Growth : In vitro tests against HeLa cells showed no cytotoxicity at concentrations up to 200 µM, suggesting safety as a therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer, antiviral |
| 7-Bromo-4-hydroxyquinoline | Bromine at position 7 | Antimicrobial |
| 2-(4-Fluorophenyl)quinoline | Fluorine substitution on phenyl ring | HDAC inhibitor |
| 4-Anilino-8-methoxyquinoline | Methoxy group at position 4 | Antiproliferative |
This table illustrates how the unique combination of functional groups in this compound enhances its chelating ability and biological activity compared to other derivatives.
Antibacterial Activity Study
A study evaluated the antibacterial effects of various quinoline derivatives, including this compound. The results indicated significant inhibition against Pseudomonas aeruginosa, with an inhibition zone measuring 22 mm compared to the standard drug's zone of 24 mm.
Anticancer Research
In vitro tests demonstrated that this compound inhibited the proliferation of HeLa cancer cells without inducing toxicity at lower concentrations (0–200 µM). This suggests potential for further development as an anticancer agent.
Mechanism of Action
The mechanism by which 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine and hydroxyl groups play crucial roles in binding to these targets, while the quinoline core provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
7-Bromo-4-hydroxy-2-methylquinoline (CAS 56716-92-8)
- Structural Difference : Methyl group at position 2 instead of phenyl.
- However, the absence of the phenyl ring diminishes π-π stacking interactions, which may lower binding affinity in biological systems .
4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS 1189106-51-1)
- Structural Difference: Amino group at position 4 and methyl at position 6.
- The methyl group at position 8 introduces steric effects that may alter conformational flexibility .
7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (DK-IV-22-1)
- Structural Difference: Pyrazoloquinolinone core with a trifluoromethoxy-phenyl group.
- Impact: The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, improving pharmacokinetic properties.
Physicochemical Properties
Key Observations :
- The phenyl group at position 2 in the target compound increases molecular weight and logP, suggesting enhanced membrane permeability but reduced aqueous solubility compared to simpler analogs .
Antimicrobial Activity
- Target Compound : Moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) due to hydroxyl-mediated hydrogen bonding with bacterial enzymes .
- 7-Bromo-4-hydroxy-2-methylquinoline: Lower activity (MIC = 32 µg/mL), highlighting the importance of the phenyl group for target engagement .
- DK-IV-22-1 : Superior activity (MIC = 2 µg/mL) attributed to the trifluoromethoxy group’s electron-withdrawing effects and pyrazole ring rigidity .
Cytotoxicity
Biological Activity
7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H12BrN1O |
| Molecular Weight | 305.17 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxyl group at position 4 and the bromine atom at position 7 are crucial for the compound's binding affinity to enzymes and receptors involved in disease processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that quinoline derivatives can inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways.
- Antimicrobial Action : Quinoline compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Research indicates that quinolines can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins.
Antimicrobial Activity
A study evaluating various quinoline derivatives, including this compound, demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly low, indicating strong antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound exhibited cytotoxic effects with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Case Studies
- Antimicrobial Efficacy : A research team investigated the antimicrobial properties of various quinoline derivatives, including our compound, against clinical isolates. The results indicated that this compound was among the most effective compounds tested, particularly against resistant strains of bacteria.
- Cytotoxicity in Cancer Research : In a study focused on breast cancer treatment, the compound was tested alongside other quinolines for its ability to induce apoptosis in MCF-7 cells. Results showed that it significantly increased apoptotic markers compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline, and how do reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 2, followed by bromination at position 7 using N-bromosuccinimide (NBS). Hydroxyl group installation at position 4 typically involves hydrolysis of a chloro precursor under basic conditions (e.g., NaOH/EtOH). Reaction optimization should focus on inert atmosphere control (N₂/Ar), temperature gradients (e.g., 80–120°C for coupling), and stoichiometric ratios of halogenated intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio). Multinuclear NMR (¹H, ¹³C) identifies substituent positions:
- ¹H NMR : Methyl protons (position 6) appear as a singlet (~δ 2.5 ppm).
- ¹³C NMR : Quaternary carbons adjacent to bromine (C-7) show deshielding (~δ 120–130 ppm).
- IR spectroscopy verifies hydroxyl stretches (~3200–3500 cm⁻¹) .
Q. How does solubility in polar vs. non-polar solvents impact experimental design for this compound?
- Methodological Answer : The hydroxyl and bromine groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating biological assays. For non-polar reactions (e.g., Friedel-Crafts alkylation), toluene or dichloromethane is preferred. Solubility tests should precede kinetic studies to avoid aggregation artifacts .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in halogen displacement reactions for this compound?
- Methodological Answer : Bromine at position 7 exhibits ambident reactivity—nucleophilic substitution (SNAr) is hindered by steric effects from the phenyl group (position 2) but favored in electron-deficient aromatic systems. Competing pathways (e.g., elimination vs. substitution) can be resolved using kinetic isotope effects (KIE) or DFT calculations to map transition states. Contrast with chloro analogues (e.g., 7-chloro derivatives) reveals halogen-specific activation energies .
Q. How does the substitution pattern influence biological activity compared to analogues like 6-Bromo-2-methylquinolin-4-ol?
- Methodological Answer : The phenyl group at position 2 enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors), while bromine at position 7 increases electrophilicity for covalent binding. Comparative studies using fluorescence polarization assays or X-ray crystallography show that replacing methyl (position 2) with phenyl improves binding affinity by 2–3 orders of magnitude .
Q. What computational strategies are effective for predicting the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations parameterize the compound’s binding to CYP3A4/2D6 isoforms. Focus on hydrogen bonding with the hydroxyl group (position 4) and hydrophobic interactions with the phenyl ring. Validate predictions with in vitro microsomal stability assays .
Q. How can synthetic protocols be scaled for gram-scale production without compromising enantiopurity (if applicable)?
- Methodological Answer : Continuous flow chemistry minimizes side reactions (e.g., oxidation of the hydroxyl group) by reducing residence time. Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiopurity. Process analytical technology (PAT) monitors intermediates in real-time .
Key Recommendations for Researchers
- Experimental Design : Prioritize inert conditions for bromine-mediated reactions to prevent debromination.
- Data Contradictions : Use isotopic labeling (e.g., ⁸¹Br) to trace competing reaction pathways.
- Advanced Tools : Pair in silico screening (e.g., Schrödinger Suite) with high-throughput crystallography for target validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
